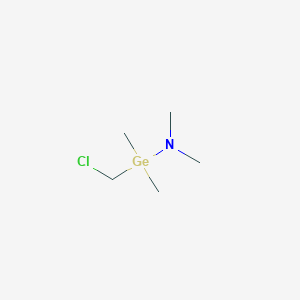diphenyl-lambda~5~-phosphane CAS No. 62754-71-6](/img/structure/B14511514.png)
[1-(2-Methylphenyl)-2-phenylethyl](oxo)diphenyl-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylphenyl)-2-phenylethyldiphenyl-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a phosphane group bonded to a phenylethyl moiety and a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)-2-phenylethyldiphenyl-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphane compound . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(2-Methylphenyl)-2-phenylethyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphane derivatives. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
Chemistry
In chemistry, 1-(2-Methylphenyl)-2-phenylethyldiphenyl-lambda~5~-phosphane is used as a ligand in transition metal catalysis. Its unique structure allows it to coordinate with metal centers, enhancing the reactivity and selectivity of catalytic processes.
Biology
In biological research, this compound can be used to study the interactions between phosphane ligands and biological molecules. It may also serve as a probe for investigating the mechanisms of enzyme-catalyzed reactions involving phosphorus-containing substrates.
Medicine
In medicine, 1-(2-Methylphenyl)-2-phenylethyldiphenyl-lambda~5~-phosphane has potential applications in drug design and development. Its ability to interact with biological targets makes it a candidate for the development of novel therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable for the production of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of 1-(2-Methylphenyl)-2-phenylethyldiphenyl-lambda~5~-phosphane involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphane group acts as a nucleophile, donating electron density to the metal center and facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used phosphane ligand in catalysis.
Diphenylphosphine: Another common phosphane ligand with similar reactivity.
Phenylphosphine: A simpler phosphane compound with fewer phenyl groups.
Uniqueness
1-(2-Methylphenyl)-2-phenylethyldiphenyl-lambda~5~-phosphane is unique due to the presence of the 2-methylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and selectivity in catalytic processes, making it a valuable compound for specialized applications.
特性
CAS番号 |
62754-71-6 |
|---|---|
分子式 |
C27H25OP |
分子量 |
396.5 g/mol |
IUPAC名 |
1-(1-diphenylphosphoryl-2-phenylethyl)-2-methylbenzene |
InChI |
InChI=1S/C27H25OP/c1-22-13-11-12-20-26(22)27(21-23-14-5-2-6-15-23)29(28,24-16-7-3-8-17-24)25-18-9-4-10-19-25/h2-20,27H,21H2,1H3 |
InChIキー |
BRJCGSUEFNZDRM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(CC2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


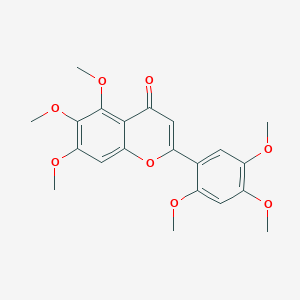
![2,7-Dimethyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14511435.png)
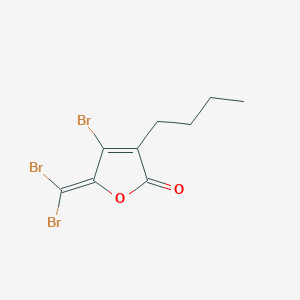

![4-[2-(Dimethylamino)ethoxy]-3-methyl-4-oxobut-2-enoate](/img/structure/B14511453.png)
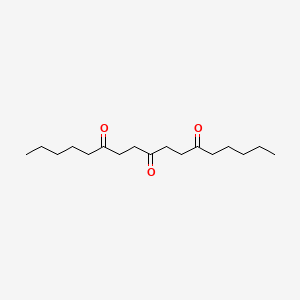
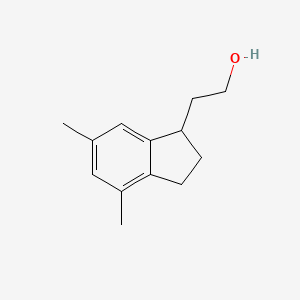
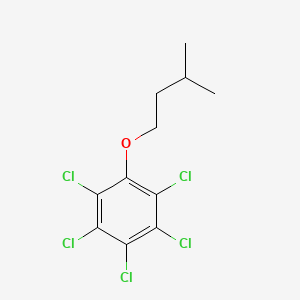
![1-Bromo-4-[2-(4-dodecylphenyl)ethenyl]benzene](/img/structure/B14511481.png)
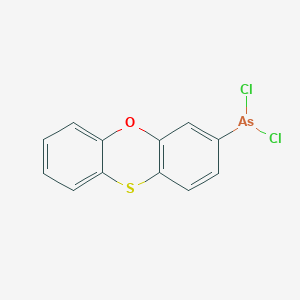

![Acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester](/img/structure/B14511516.png)

